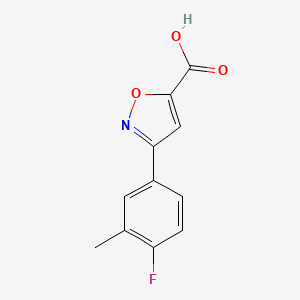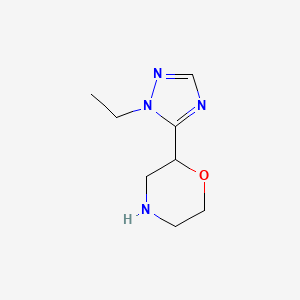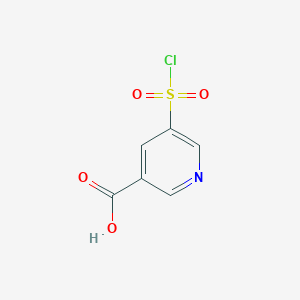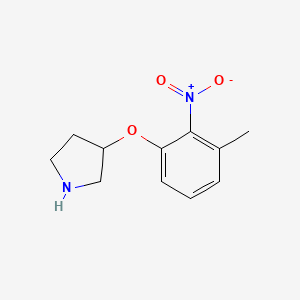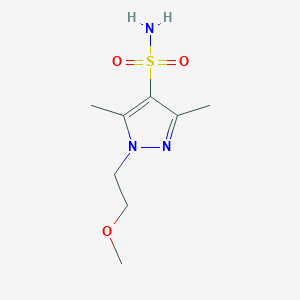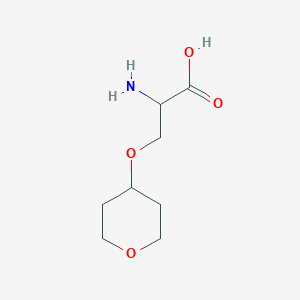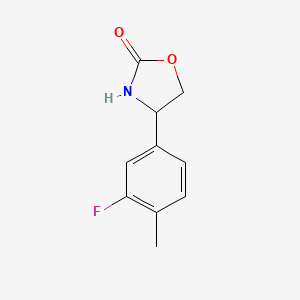
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is an organic compound with the molecular formula C15H20O2 It features a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a tert-pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with 2-hydroxy-5-(tert-pentyl)benzaldehyde under acidic conditions to form the desired methanone. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-(tert-pentyl)phenyl)methanone or cyclopropyl(2-carboxy-5-(tert-pentyl)phenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanol.
Substitution: Formation of various substituted cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanones.
Applications De Recherche Scientifique
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(2-hydroxy-5-(tert-butyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-amyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-hexyl)phenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is unique due to the specific combination of its functional groups and the steric effects of the tert-pentyl group. This combination can result in distinct reactivity and selectivity compared to similar compounds, making it a valuable tool for various research applications .
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3 |
Clé InChI |
BSLPQNXCHXDIMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)



![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
